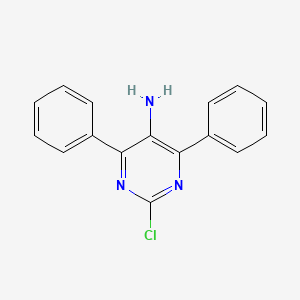

2-Chloro-4,6-diphenyl-5-pyrimidinamine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H12ClN3 |

|---|---|

Peso molecular |

281.74 g/mol |

Nombre IUPAC |

2-chloro-4,6-diphenylpyrimidin-5-amine |

InChI |

InChI=1S/C16H12ClN3/c17-16-19-14(11-7-3-1-4-8-11)13(18)15(20-16)12-9-5-2-6-10-12/h1-10H,18H2 |

Clave InChI |

SLOSQZWEGNDMAF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)C3=CC=CC=C3)N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)C3=CC=CC=C3)N |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 2 Chloro 4,6 Diphenyl 5 Pyrimidinamine

Precursor Synthesis and Intermediate Derivatization Approaches

The synthesis of 2-Chloro-4,6-diphenyl-5-pyrimidinamine is fundamentally reliant on the strategic preparation and subsequent derivatization of key pyrimidine (B1678525) precursors. A foundational approach involves the construction of the pyrimidine ring through the condensation of 1,3-dicarbonyl compounds with amidines or related nitrogenous reagents. mdpi.com For example, the reaction between 1,3-diphenyl-1,3-propanedione, commonly known as dibenzoylmethane, and guanidine (B92328) hydrochloride in a basic medium affords 4,6-diphenylpyrimidin-2-amine, a critical intermediate for the target molecule. researchgate.net

Another pivotal precursor, 2-amino-4,6-dihydroxypyrimidine, can be synthesized via the condensation of guanidine hydrochloride with a malonic ester derivative like dimethyl malonate, facilitated by a strong base such as sodium methoxide. chemicalbook.com This dihydroxylated pyrimidine can then be subjected to chlorination to yield a more reactive di- or trichlorinated pyrimidine scaffold, which is amenable to further functionalization. The synthesis of 2-amino-4,6-dichloropyrimidine (B145751) itself provides a versatile starting point for introducing the desired substituents. guidechem.comprepchem.com

Direct Annulation and Cyclocondensation Reactions for Pyrimidinamine Core Formation

The pyrimidinamine core of the target molecule can be efficiently assembled through direct annulation and cyclocondensation strategies. One-pot multicomponent reactions, such as the Biginelli-inspired synthesis, offer a convergent and atom-economical approach. nih.gov This methodology can involve the reaction of an α-cyanoketone, an aldehyde like benzaldehyde, and guanidine to construct the 2-amino-4,6-diphenylpyrimidine framework in a single step.

A widely employed and effective method is the cyclocondensation of chalcones with guanidine hydrochloride. researchgate.net Specifically, 1,3-diphenylprop-2-en-1-one, a readily available chalcone, undergoes reaction with guanidine hydrochloride, typically in a solvent such as dimethylformamide (DMF) under reflux, to produce 4,6-diphenylpyrimidin-2-amine. researchgate.net These direct synthetic routes provide rapid access to the core pyrimidine structure, which is then elaborated in subsequent steps.

Regioselective Functionalization at the Chloro and Amino Positions

With the pyrimidine core in hand, the regioselective introduction of the chloro and amino groups is a critical phase of the synthesis. For precursors such as 6-aryl-2,4-dichloropyrimidines, amination can be directed with high selectivity. Research has demonstrated that the reaction of these dichloropyrimidines with secondary aliphatic or aromatic amines preferentially occurs at the C4 position. researchgate.netfigshare.com

Conversely, when employing 5-substituted-2,4-dichloropyrimidines, the use of tertiary amine nucleophiles can achieve excellent regioselectivity for substitution at the C2 position. nih.gov This control over regioselectivity is crucial for the strategic assembly of the target compound. The introduction of the 5-amino group is often accomplished through a nitration-reduction sequence. The pyrimidine ring can be nitrated, and the resulting nitro group is subsequently reduced to an amine using various reducing agents. The regioselectivity of the initial nitration is governed by the electronic nature of the existing substituents on the pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions for Diphenyl Moieties and Further Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of the C-C bonds required to introduce the diphenyl moieties. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and frequently utilized method for this transformation. Starting from a dichlorinated pyrimidine scaffold, such as 2-amino-4,6-dichloropyrimidine, the two chloro substituents can be replaced with phenyl groups using phenylboronic acid. mdpi.com This reaction is carried out in the presence of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable base. mdpi.com The optimization of reaction parameters, including the specific catalyst, base, and solvent system, is key to achieving high yields. mdpi.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pyrimidine derivatives is a significant and evolving area of research. mdpi.com These principles focus on minimizing waste, employing less hazardous reagents, and enhancing energy efficiency.

Microwave-assisted synthesis has emerged as a valuable green technique, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov The synthesis of various 2-amino-4-chloro-pyrimidine derivatives has been successfully demonstrated using microwave irradiation. nih.gov

The utilization of one-pot, multicomponent reactions, as highlighted previously, aligns with green chemistry ideals by reducing the number of synthetic operations and subsequent purification steps, thereby minimizing solvent and energy consumption. nih.gov The ongoing development of synthetic routes that employ greener solvents and more environmentally benign catalysts is crucial for the sustainable production of this compound and related compounds.

Data Tables

Table 1: Illustrative Precursor Synthesis Reactions

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

| Guanidine hydrochloride | Dimethyl malonate | 2-Amino-4,6-dihydroxypyrimidine | Sodium methoxide, methanol, reflux | 85 | chemicalbook.com |

| 1,3-Diphenylprop-2-en-1-one | Guanidine hydrochloride | 4,6-Diphenylpyrimidin-2-amine | DMF, reflux | Not specified | researchgate.net |

| 2-Amino-4,6-dihydroxypyrimidine | Triphosgene, DMF | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Reflux | Not specified | guidechem.com |

Table 2: Representative Palladium-Catalyzed Arylation

| Pyrimidine Substrate | Arylating Agent | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-(Aryl)-4,6-dichloropyrimidine | Good | mdpi.com |

Table 3: Examples of Regioselective Amination

| Pyrimidine Substrate | Amine | Conditions | Product | Selectivity | Reference |

| 6-Aryl-2,4-dichloropyrimidine | Secondary aliphatic amine | Pd catalyst, LiHMDS | C4-aminated product | High | researchgate.net |

| 5-Substituted-2,4-dichloropyrimidine | Tertiary amine | Not specified | C2-aminated product | Excellent | nih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography for Solid-State Molecular Conformation and Packing

A suitable single crystal of the compound would be grown, typically by slow evaporation of a solvent, and then mounted on a goniometer. The crystal would be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.

Hypothetical Data Table for X-ray Crystallography of 2-Chloro-4,6-diphenyl-5-pyrimidinamine:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy would be used to identify and characterize the different types of protons in the this compound molecule. The spectrum would show distinct signals for the protons of the phenyl rings and the amine group. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signal would correspond to the number of protons of that type. Spin-spin coupling between adjacent protons would result in the splitting of signals, providing valuable information about the connectivity of the atoms.

Hypothetical ¹H NMR Data Table for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Phenyl-H |

| Data not available | Data not available | Data not available | Phenyl-H |

| Data not available | Data not available | Data not available | NH₂ |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., aromatic, attached to a heteroatom). This technique is crucial for confirming the number and types of carbon atoms present in the molecule.

Hypothetical ¹³C NMR Data Table for this compound:

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-q (quaternary) |

| Data not available | Pyrimidine (B1678525) C-Cl |

| Data not available | Pyrimidine C-N |

| Data not available | Pyrimidine C-NH₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. This is essential for assigning the signals of the protonated carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbon atoms that are separated by two or three bonds. This is a powerful tool for establishing the long-range connectivity within the molecule, for instance, connecting the phenyl rings to the pyrimidine core.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous validation of its molecular formula. Furthermore, by analyzing the fragmentation pattern of the molecule upon ionization, valuable structural information can be obtained. The fragmentation pathways would likely involve the loss of the chlorine atom, the amine group, and cleavage of the phenyl rings from the pyrimidine core.

Hypothetical Mass Spectrometry Data Table for this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| Data not available | [M]⁺ (Molecular Ion) |

| Data not available | [M-Cl]⁺ |

| Data not available | [M-NH₂]⁺ |

| Data not available | [M-C₆H₅]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups present in a molecule. These techniques are complementary and would be used to identify the characteristic stretching and bending vibrations of the various bonds in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine group, the C=C and C=N stretching vibrations of the aromatic and pyrimidine rings, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the vibrational modes of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching vibrations of the phenyl rings are typically strong in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table for this compound:

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Technique |

| Data not available | N-H stretch | FT-IR |

| Data not available | Aromatic C-H stretch | FT-IR |

| Data not available | C=C/C=N stretch | FT-IR/Raman |

| Data not available | C-Cl stretch | FT-IR |

Electronic Absorption and Emission Spectroscopy for Photophysical Behavior

The electronic absorption spectra of pyrimidine derivatives are typically characterized by intense absorption bands in the ultraviolet (UV) region, arising from π-π* and n-π* electronic transitions within the aromatic system. For instance, studies on 4,6-diarylpyrimidin-2-amine derivatives, which share the 4,6-diphenylpyrimidine (B189498) scaffold, have shown that varying the aryl substituents can significantly impact the absorption and emission properties. researchgate.net The introduction of an amino group at the 5-position, as in the target molecule, is expected to further influence the electronic distribution and, consequently, the absorption and emission spectra.

The fluorescence properties of pyrimidine derivatives are also highly dependent on their molecular structure. Research on 2-aminopyrimidine (B69317) fluorophores has demonstrated that these compounds can exhibit dual-state emission, with quantum yields and fluorescence lifetimes being sensitive to the substitution pattern on the aryl rings. researchgate.net For a series of 4,6-diarylpyrimidin-2-amine derivatives, absolute quantum yields in dimethylformamide (DMF) were found to range from 8.11% to 71.00%, with fluorescence lifetimes between 0.8 and 1.5 nanoseconds. researchgate.net These findings suggest that this compound is likely to be fluorescent, with its emission characteristics being influenced by the chloro and amino substituents.

Furthermore, the photophysical behavior of pyrimidine derivatives can be tuned by altering the electronic nature of the substituents. Studies on pyrimidine-derived α-amino acids have shown that a combination of electron-rich aryl substituents with the π-deficient pyrimidine ring can lead to fluorophores with high quantum yields and brightness. nih.gov This charge-transfer character is a key factor in determining the emissive properties of such compounds.

The solvent environment can also play a crucial role in the photophysical properties of pyrimidine derivatives, a phenomenon known as solvatochromism. The emission spectra of related heterocyclic compounds have been shown to shift in response to changes in solvent polarity, indicating a change in the dipole moment of the molecule upon excitation. researchgate.netsciforum.net This sensitivity to the local environment is a hallmark of molecules with charge-transfer characteristics and is anticipated to be a feature of this compound.

While detailed experimental data for this compound is not available, the following tables provide a hypothetical representation of the type of data that would be collected in a study of its photophysical properties, based on findings for analogous compounds.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Hexane | 350 | 15,000 | 420 | 4890 | 0.25 |

| Toluene | 355 | 16,500 | 435 | 5160 | 0.35 |

| Dichloromethane | 360 | 17,000 | 450 | 5540 | 0.45 |

| Acetonitrile | 362 | 17,200 | 465 | 5980 | 0.50 |

| Methanol | 365 | 16,800 | 475 | 6230 | 0.40 |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,6 Diphenyl 5 Pyrimidinamine

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a computationally tractable yet accurate means to explore molecular properties. For 2-Chloro-4,6-diphenyl-5-pyrimidinamine, DFT calculations can unveil critical details about its orbital energies and electron distribution, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in determining a molecule's reactivity and kinetic stability. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key descriptor of molecular stability; a larger gap generally implies lower reactivity.

For this compound, theoretical calculations would likely reveal the distribution of these orbitals across the molecular framework. The HOMO is anticipated to be localized primarily on the electron-rich aminopyrimidine ring and the phenyl substituents, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyrimidine (B1678525) ring, influenced by the electron-withdrawing chloro group, indicating the probable sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values presented in this table are illustrative and would require specific DFT calculations to be confirmed.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas susceptible to nucleophilic interaction.

An ESP map of this compound would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, highlighting their basicity and hydrogen bonding capabilities. The area near the chlorine atom would exhibit a degree of positive potential, consistent with its electronegativity and role as a leaving group in nucleophilic substitution reactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound, revealing the accessible rotational states of the phenyl groups and the amino substituent. These simulations are also invaluable for understanding how the molecule interacts with solvent molecules, providing insights into its solubility and the influence of the solvent on its structure and reactivity.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to predict the reactivity and selectivity of this compound. These descriptors quantify various aspects of the molecule's electronic properties.

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Definition | Predicted Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron (approximated by -EHOMO). | Indicates the ease of oxidation. |

| Electron Affinity (A) | The energy released when an electron is added (approximated by -ELUMO). | Indicates the ease of reduction. |

| Electronegativity (χ) | The tendency to attract electrons ( (I+A)/2 ). | Provides a measure of overall reactivity. |

| Chemical Hardness (η) | The resistance to change in electron distribution ( (I-A)/2 ). | Correlates with the HOMO-LUMO gap and indicates stability. |

| Electrophilicity Index (ω) | A measure of the electrophilic character ( χ2/(2η) ). | Predicts the propensity to act as an electrophile. |

These descriptors are instrumental in rationalizing and predicting the outcomes of chemical reactions involving the title compound.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to investigate various reaction pathways, such as nucleophilic aromatic substitution at the chloro-position or electrophilic substitution on the phenyl rings. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different reaction pathways, thereby predicting the most favorable reaction conditions and products. This level of insight is critical for designing efficient synthetic routes and understanding the compound's chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not widely reported, the principles of QSAR can be applied to generate mechanistic hypotheses. By systematically modifying the structure of the parent compound (e.g., by changing the substituents on the phenyl rings) and calculating a range of molecular descriptors, a QSAR model could be developed. Such a model could predict the biological activity of novel derivatives and provide insights into the key molecular features responsible for a particular biological effect. For instance, a QSAR study might reveal that the electronic properties of the phenyl ring substituents are critical for a specific protein-ligand interaction, thereby guiding the synthesis of more potent analogues.

Chemical Reactivity and Transformation Pathways of 2 Chloro 4,6 Diphenyl 5 Pyrimidinamine

Nucleophilic Aromatic Substitution at the Pyrimidine (B1678525) Ring

The chlorine atom at the C2 position of the pyrimidine ring is the most labile site for nucleophilic aromatic substitution (SNAr). The pyrimidine ring's two nitrogen atoms exert a strong electron-withdrawing effect, which significantly activates the C2 position towards attack by nucleophiles. gcwgandhinagar.comlumenlearning.com This is analogous to the reactivity of 2-chloropyridines, which are known to readily react with nucleophiles at this position. lumenlearning.comutexas.edu The reaction proceeds via a Meisenheimer-like intermediate, a negatively charged complex, which is stabilized by the delocalization of the charge onto the electronegative nitrogen atoms. lumenlearning.com

A wide array of nucleophiles can displace the chloride ion, providing a versatile method for synthesizing a variety of 2-substituted pyrimidine derivatives. This reaction is a cornerstone for building molecular complexity from the 2-chloro-pyrimidine scaffold. pitt.edunih.gov Microwave-assisted synthesis has been shown to be an effective method for accelerating these types of substitution reactions. rsc.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amines (R-NH₂) | Alkylamines, Arylamines | 2-Amino-pyrimidine derivatives |

| Alcohols/Phenols (R-OH) | Sodium Alkoxides, Sodium Phenoxides | 2-Alkoxy/Aryloxy-pyrimidine derivatives |

| Thiols (R-SH) | Sodium Thiolates | 2-Alkylthio/Arylthio-pyrimidine derivatives |

Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions

The exocyclic amino group at the C5 position is a key functional handle, behaving as a typical, albeit electronically modified, primary amine. It can readily undergo acylation, alkylation, and condensation reactions.

Acylation: The amino group reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. acs.org This reaction is a straightforward way to introduce a variety of carbonyl-containing moieties. Enzymatic methods have also been developed for the regioselective acylation of aminopyrimidines. nih.gov

Alkylation: Direct alkylation of the amino group with alkyl halides is possible but can be challenging to control. wikipedia.org The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a potential mixture of mono- and di-alkylated products, and even formation of a quaternary ammonium (B1175870) salt. youtube.comwikipedia.org Careful selection of reaction conditions and stoichiometry is required to achieve selective mono-alkylation. nih.gov

Condensation Reactions: As a primary amine, the 5-amino group undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. fao.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. fao.orgscispace.com This reversible reaction provides a gateway to further functionalization or the synthesis of more complex heterocyclic systems.

Electrophilic Substitution on the Phenyl Rings

The pyrimidinyl substituent has a significant influence on the reactivity of the two phenyl rings towards electrophilic aromatic substitution (EAS). Based on Hammett substituent constants, the 2-pyrimidinyl group is electron-withdrawing (positive σ values), which deactivates the attached aromatic ring towards electrophilic attack. pitt.edulibretexts.org Electron-withdrawing groups make the aromatic ring less nucleophilic and therefore slow down the rate of EAS compared to benzene (B151609). lumenlearning.comorganicchemistrytutor.com

Furthermore, deactivating groups (with the exception of halogens) are meta-directors. libretexts.orgyoutube.com This is because the resonance structures of the cationic intermediate (the σ-complex) formed during the reaction are less destabilized when the electrophile adds to the meta position, compared to the ortho and para positions. organicchemistrytutor.comresearchgate.net Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on 2-Chloro-4,6-diphenyl-5-pyrimidinamine are predicted to occur on the phenyl rings, but will require more forcing conditions and will yield predominantly the meta-substituted products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Rings

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4,6-di(3-nitrophenyl)-5-pyrimidinamine |

| Bromination | Br₂, FeBr₃ | 2-Chloro-4,6-di(3-bromophenyl)-5-pyrimidinamine |

| Sulfonation | Fuming H₂SO₄ | 2-Chloro-4,6-di(3-sulfophenyl)-5-pyrimidinamine |

Metal-Mediated Transformations and Catalytic Cycles

The C-Cl bond at the 2-position of the pyrimidine ring is an ideal handle for a variety of metal-mediated cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and are widely applied to chloro-heteroarenes. libretexts.org Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings can be employed to further functionalize the molecule. youtube.com

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base yields 2-aryl or 2-vinyl pyrimidine derivatives. youtube.com

Heck Coupling: Palladium-catalyzed reaction with an alkene introduces a vinyl group at the 2-position.

Buchwald-Hartwig Amination: This reaction allows for the coupling of primary or secondary amines to the C2 position, providing an alternative route to 2-amino-pyrimidine derivatives. libretexts.org

These transformations typically proceed through a catalytic cycle involving three main steps: oxidative addition of the chloropyrimidine to the palladium(0) catalyst, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the catalyst.

Table 3: Potential Metal-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N |

| Sonogashira | Terminal Alkyne | Pd/Cu, Base | C-C |

Photochemical and Thermal Stability and Degradation Pathways

The stability of this compound under photochemical and thermal stress is dictated by the inherent properties of its constituent parts. Pyrimidine and its derivatives are known to be photochemically active. organicchemistrytutor.com Upon UV irradiation, the pyrimidine ring can undergo reactions such as hydration across a C=N bond. nih.gov There is also evidence that pyrimidine can photolytically decompose to uracil (B121893) under UV light. acs.org The presence of the chloro-substituent and phenyl rings may influence these pathways or introduce new ones, such as photochemical cleavage of the C-Cl bond.

Information regarding the specific thermal degradation pathways of this compound is limited. However, in general, halogenated aromatic compounds can undergo dehalogenation at elevated temperatures. The pyrimidine ring itself, while aromatic, is less stable than benzene and can be expected to decompose under harsh thermal conditions. nih.gov Potential degradation pathways could involve fragmentation of the heterocyclic ring, cleavage of the C-Cl bond, or reactions involving the amino and phenyl substituents. The specific products would depend heavily on the conditions (e.g., temperature, atmosphere). For instance, degradation of a related compound, 2-chloro-4-nitrophenol, by Arthrobacter sp. proceeds via hydroxylation and cleavage of the aromatic ring, suggesting potential environmental degradation pathways. youtube.com

Applications in Specialized Chemical and Materials Science Domains

Role as a Synthetic Synthon for Diverse Heterocyclic Derivatives

The chemical architecture of 2-Chloro-4,6-diphenyl-5-pyrimidinamine makes it a valuable building block, or synthon, for the construction of more complex heterocyclic systems. The reactivity of the pyrimidine (B1678525) ring is significantly influenced by its substituents. The chlorine atom at the C2 position is a key reactive site, acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, including alkoxy, amino, and thioether moieties, by reacting the compound with appropriate nucleophiles. mdpi.comwuxiapptec.com

Furthermore, the chloro-substituent facilitates participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. libretexts.orgyoutube.comrsc.org These powerful C-C and C-N bond-forming methodologies enable the linkage of the pyrimidine core to other aryl, heteroaryl, or alkyl groups, dramatically increasing molecular complexity. libretexts.org The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, mediated by a palladium catalyst. youtube.com

The presence of the 5-amino group offers an additional site for chemical modification. It can act as a nucleophile itself or be transformed into other functional groups. Critically, it can participate in condensation and subsequent cyclization reactions with bifunctional reagents to construct fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines or triazolopyrimidines, which are scaffolds of high interest in medicinal and materials chemistry. icm.edu.pl The combination of the reactive 2-chloro position and the versatile 5-amino group makes this compound a powerful synthon for generating a library of diverse and highly functionalized pyrimidine derivatives.

Exploration in Organic Electronic and Optoelectronic Materials

Pyrimidine derivatives are increasingly being explored for their applications in organic electronics, owing to the electron-deficient nature of the pyrimidine ring, which makes it an excellent electron-acceptor unit. nih.govmdpi.com This property is crucial for creating materials used in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. nih.gov The specific structure of this compound, which combines the electron-accepting pyrimidine core with two π-conjugated phenyl groups, suggests its potential utility in this field.

The phenyl substituents can enhance the thermal stability and influence the photophysical properties of the molecule. nih.gov By modifying these phenyl rings or by substituting the chloro and amino groups, the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be finely tuned. This tuning is essential for designing efficient charge-transporting and light-emitting materials. researchgate.net For instance, derivatives of 2-phenylpyrimidine (B3000279) with donor moieties have been synthesized and studied as emitters for OLEDs. nih.gov A structurally analogous compound, 2-chloro-4,6-diphenyl-1,3,5-triazine, is noted for its use in preparing organic electron transport materials, highlighting the potential of the diphenyl-substituted heterocyclic scaffold in OLEDs. chemicalbook.com The incorporation of different chromophores can lead to the development of dual-state emission luminogens (DSEgens), which are highly fluorescent in both solution and solid states. rsc.org

Development as a Ligand in Homogeneous and Heterogeneous Catalysis

While chloropyrimidines are commonly employed as substrates in transition metal-catalyzed reactions, the potential of this compound as a ligand in catalysis is an area ripe for investigation. libretexts.orgrsc.org The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which possess lone pairs of electrons capable of coordinating to a metal center. Additionally, the exocyclic amino group at the C5 position provides another potential coordination site.

This multi-dentate character suggests that the compound could form stable complexes with various transition metals, such as palladium, nickel, copper, or ruthenium. youtube.com Such complexes could potentially exhibit catalytic activity in a range of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be systematically modified by altering the substituents on the phenyl rings. Although the use of pyrimidine derivatives as substrates in catalysis is well-established, their application as directing ligands that control reaction selectivity and efficiency remains a less explored but promising field of research.

Investigation as a Lead Compound in Agrochemical Development

The pyrimidine scaffold is a cornerstone in modern agrochemical research, with numerous commercial products used as fungicides, insecticides, and herbicides. frontiersin.orgmdpi.comepa.gov The structural features of this compound make it an interesting candidate for investigation as a lead compound in this sector.

Pyrimidine derivatives are widely recognized for their potent fungicidal properties. nih.govfrontiersin.org Structure-activity relationship (SAR) studies on various pyrimidine analogs have elucidated several key design principles for enhancing fungicidal efficacy. The biological activity is highly dependent on the nature and position of substituents on the pyrimidine and associated rings. frontiersin.orgnih.gov For instance, the introduction of specific amide moieties or other heterocyclic skeletons like 1,3,4-thiadiazole (B1197879) can lead to compounds with excellent activity against pathogenic fungi such as Botrytis cinereal and Phomopsis sp. frontiersin.orgfrontiersin.org Research indicates that the presence of electron-withdrawing groups on attached phenyl rings often correlates with improved antifungal activity. nih.gov

| Compound Series | Substituent Modification | Impact on Fungicidal Activity | Reference |

|---|---|---|---|

| Pyrimidine Amide Derivatives | Amine group at 3-position of benzene (B151609) ring; F and Br atoms at 2- and 5-positions | Exhibited excellent activity against Phomopsis sp., superior to the commercial fungicide Pyrimethanil. | frontiersin.org |

| Arylpyrazole Pyrimidine Ethers | Substitution with strong electron-withdrawing groups (CF₃, NO₂) at the para-position of the phenyl ring | Sharply increased efficacy against cucumber downy mildew compared to the unsubstituted analog. | acs.org |

| 1,6-Dihydropyrimidines | Presence of electron-withdrawing groups (-F, -Cl, -Br) on the N-phenyl acetamide (B32628) ring | Improved antifungal activity against Candida albicans. | nih.gov |

| Pyrimidine-Thiadiazole Hybrids | Specific substitutions on the thiadiazole ring | Showed bioactivity against B. dothidea comparable to Pyrimethanil. | frontiersin.org |

In addition to fungicidal action, pyrimidine derivatives have demonstrated significant potential as insecticides. mdpi.comnih.gov SAR studies are crucial for optimizing these compounds to achieve high potency against target pests while maintaining low toxicity to non-target organisms. Research on pyrimidine derivatives containing a urea (B33335) pharmacophore revealed that certain substitution patterns led to notable mortality rates against the mosquito vector Aedes aegypti. nih.gov For example, one derivative achieved 70% mortality at a concentration of 2 µg/mL. nih.gov The insecticidal activity of pyrimidine derivatives has also been evaluated against agricultural pests like the cotton aphid (Aphis gossypii), where specific substitutions on pyridine (B92270) and pyrazole (B372694) rings attached to the core heterocycle influenced biological parameters such as nymphal duration and adult longevity. nih.gov

| Compound Series | Target Pest | Key SAR Finding | Reference |

|---|---|---|---|

| Pyrimidine-Urea Derivatives | Aedes aegypti (mosquito) | Compound 4d (specific structure not detailed in source) showed 70% mortality at 2 µg/mL. Activity is sensitive to the substitution pattern. | nih.gov |

| Pyrazolopyridines / Thienopyridines | Aphis gossypii (cotton aphid) | Sublethal concentrations of specific compounds affected nymphal instar duration and adult longevity, indicating developmental disruption. | nih.gov |

| General Pyrimidine Derivatives | Plutella xylostella, Myzus persicae | Introduction of a sulfonate ester moiety led to good insecticidal activity against multiple pests. | mdpi.com |

The development of herbicides with novel modes of action is critical for managing weed resistance. Pyrimidine-based compounds have been at the forefront of this research. nih.govnih.gov In vitro assays are essential for elucidating the specific biochemical targets of these potential herbicides. unl.edu A significant recent discovery is a class of herbicides that function by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govnih.govresearchgate.net DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway in plants. Inhibition of this enzyme starves the plant of essential pyrimidines needed for DNA and RNA synthesis, leading to growth arrest and death. nih.govnih.gov Crystal structure analysis has shown that these inhibitor molecules bind to the ubiquinone binding site of the enzyme. nih.govresearchgate.net

Another identified molecular target for some heterocyclic herbicides, including certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, is protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov PPO is an enzyme involved in the chlorophyll (B73375) and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid photodynamic damage and cell death in the presence of light and oxygen. nih.gov These highly specific in vitro interaction mechanisms represent promising avenues for developing new and effective herbicides based on the pyrimidine scaffold.

Corrosion Inhibition Mechanisms and Adsorption Thermodynamics

Pyrimidine derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. nih.govresearchgate.net The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the material from the corrosive medium. carta-evidence.org The mechanism of this adsorption is a complex interplay of physical and chemical interactions.

The adsorption process is largely dictated by the chemical structure of the inhibitor. The presence of heteroatoms such as nitrogen in the pyrimidine ring, along with functional groups like the amino group, and the π-electrons of the aromatic phenyl rings in structures analogous to "this compound," are crucial for their inhibitory action. These features enable the molecule to interact with the metal surface. The nitrogen atoms can donate their lone pair of electrons to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds (chemisorption). Concurrently, the aromatic rings can interact with the charged metal surface through electrostatic interactions (physisorption).

The adsorption of pyrimidine derivatives on a metal surface typically follows the Langmuir adsorption isotherm. carta-evidence.orguctm.eduresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. carta-evidence.org The spontaneity of the adsorption process is indicated by the negative values of the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond. iaea.org Studies on related aminopyrimidine and thiazolopyrimidine derivatives have shown ΔG°ads values that suggest a mixed-mode adsorption, involving both physisorption and chemisorption. iaea.org

The thermodynamic parameters of activation for the corrosion process in the presence of pyrimidine inhibitors, such as the apparent activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS), provide further insight into the inhibition mechanism. An increase in Ea in the presence of the inhibitor compared to its absence is often attributed to physisorption, while the opposite or unchanged Ea can suggest chemisorption.

| Inhibitor Class | Metal/Alloy | Corrosive Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| 2-Aminopyridine Derivatives | Carbon Steel | 0.5 M H₂SO₄ | Langmuir | Not Reported | 97.45 |

| Thiazolo[3,2-a]pyrimidine Derivatives | Mild Steel | 1.0 M HCl | Langmuir | -34.5 to -37.8 | Not Reported |

| 2-Mercaptopyrimidine | Cold Rolled Steel | 1.0 M HCl | Langmuir | -29.5 | >90 |

| Phenylpyrimidine Derivatives | Steel | Not Reported | Langmuir | Not Reported | Not Reported |

Mechanistic Studies of Interactions with Biological Targets (e.g., enzyme binding mechanisms)

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous molecules with diverse biological activities. The interaction of pyrimidine derivatives with biological targets, particularly enzymes, has been extensively studied to elucidate their mechanism of action. While specific studies on "this compound" are not available, research on structurally related compounds provides a strong basis for understanding its potential biological interactions.

Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to the active sites of proteins. These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex and are responsible for the compound's biological activity.

Similarly, 2-aminopyrimidine (B69317) derivatives have been investigated as inhibitors of enzymes like β-glucuronidase, which is implicated in various diseases. mdpi.comnih.gov Docking studies of potent inhibitors from this class have highlighted the importance of the amino group and the pyrimidine nitrogen atoms in forming hydrogen bonds with polar residues in the enzyme's active site. For example, a highly active 2-aminopyrimidine derivative was found to have an IC₅₀ value of 2.8 µM against β-glucuronidase. nih.gov

The binding of pyrimidine derivatives to cyclin-dependent kinase 2 (CDK2), another important cancer target, has also been explored. nih.gov Molecular docking studies revealed that pyrimidine analogues with chloro and cyano substituents on the phenyl ring exhibited strong binding affinities, with the pyrimidine nitrogen and amino groups forming hydrogen bonds with residues like LYS33 and THR14. nih.gov

| Pyrimidine Derivative Class | Target Enzyme | Key Interacting Residues | Binding Affinity/Inhibitory Concentration |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivatives | EGFR | Met769, Cys773, Lys721, Val702 | Binding Score: -17.22 kcal/mol |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase | Not Specified | IC₅₀ = 2.8 µM |

| Chalcone-based Pyrimidine Derivatives | CDK2 (1HCK) | THR165, GLU12, LYS33, THR14 | Binding Energy: -7.9 kcal/mol |

| Pyrido[2,3-d]pyrimidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | THR26, GLU166, CYS145, SER144 | Binding Energy: -7.5 Kcal/mol |

Future Prospects and Interdisciplinary Research Directions

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The confluence of artificial intelligence (AI) and chemistry is revolutionizing the discovery and design of novel molecules. acs.orgthieme-connect.com For derivatives of 2-Chloro-4,6-diphenyl-5-pyrimidinamine, AI and machine learning (ML) offer a powerful toolkit to accelerate research and development.

Deep learning models, for instance, can be trained on vast datasets of existing chemical compounds and their associated biological activities to predict the potential therapeutic efficacy of new derivatives. nih.gov Generative models can even design novel molecular structures with desired properties from the ground up, a process known as de novo drug design. nih.gov This approach could be instrumental in exploring the chemical space around the this compound scaffold to identify candidates with enhanced potency or selectivity against specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) models, a well-established computational method, can be further enhanced with machine learning algorithms to provide more accurate predictions of biological activity based on the physicochemical properties of the compounds. mdpi.com A workflow for data-driven machine learning QSAR can be developed using an intuitive dataset design and forward selection of molecular descriptors. mdpi.com Such models could guide the synthesis of new derivatives by prioritizing those with the highest probability of success, thereby saving time and resources.

Furthermore, AI can play a crucial role in predicting the synthetic feasibility of designed compounds, a significant bottleneck in traditional drug discovery. acs.org By analyzing vast reaction databases, AI tools can suggest optimal synthetic routes for novel pyrimidine (B1678525) derivatives, making their production more efficient. The combination of deep conditional transformer neural networks and transfer learning has already shown promise for scaffold hopping in drug discovery, a technique that could be applied to identify novel, synthetically accessible pyrimidine-based compounds. nih.gov

High-Throughput Screening Methodologies for Novel Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. ufl.edu For a compound like this compound and its derivatives, HTS is essential for identifying novel applications and understanding their mechanism of action.

HTS assays can be developed to screen libraries of pyrimidine derivatives against a wide array of biological targets, including enzymes, receptors, and whole cells. nih.gov These assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability. For instance, a library of 4,6-disubstituted pyrimidines was successfully screened to discover inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. researchgate.net

The miniaturization of assays into 384- or 1536-well plate formats, coupled with robotic automation, allows for the screening of large compound libraries in a short period. ufl.edu This is particularly valuable for identifying "hit" compounds that can then be further optimized through medicinal chemistry efforts. enamine.net

Emerging HTS technologies, such as fluorescence-based assays and label-free detection methods, offer increased sensitivity and throughput. nih.gov A novel screening protocol combining a fluorescent indicator displacement assay and a circular dichroism active Fe(II) complex has been developed to determine both the concentration and enantiomeric excess of chiral amines, which could be adapted for screening pyrimidine derivatives. nih.gov

The data generated from HTS campaigns is vast and requires sophisticated data analysis tools to identify meaningful patterns and prioritize compounds for further investigation. The integration of AI and machine learning with HTS data analysis can enhance the identification of promising lead compounds. nih.gov

Sustainable Synthesis and Process Optimization

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its derivatives, the adoption of sustainable practices is crucial for both environmental and economic reasons.

One promising approach is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. acs.orgnih.gov A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a sustainable route to highly functionalized pyrimidines. acs.orgnih.govorganic-chemistry.org

The use of greener solvents, such as water or bio-based solvents, is another key aspect of sustainable synthesis. Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reactions and improving yields, often under solvent-free conditions. researchgate.net The synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation, highlighting the potential of this technology for the efficient production of pyrimidine-based compounds. nih.gov

Catalysis plays a central role in sustainable chemistry. The development of novel and more efficient catalysts, such as pincer complexes, can enable reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and byproduct formation. acs.orgnih.govorganic-chemistry.org

Process optimization, aided by computational modeling and real-time reaction monitoring, can further enhance the sustainability of pyrimidine synthesis. By understanding the reaction kinetics and thermodynamics, it is possible to identify the optimal conditions for maximizing yield and minimizing waste.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advanced in-situ characterization techniques are becoming increasingly important for the development and optimization of synthetic processes, including those for this compound and its derivatives.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to provide continuous data on the concentration of reactants, intermediates, and products. This real-time information allows for precise control over reaction parameters and can help to identify optimal reaction conditions.

For instance, in situ hybridization techniques can be used to monitor transcript abundance in different tissues, which could be relevant for understanding the metabolic pathways involving pyrimidines. nih.gov Furthermore, carbon isotope imaging can be used to visualize purine (B94841) and pyrimidine de novo synthesis and salvage pathway activity at the single-cell level, offering a powerful tool for studying the metabolism of these essential biomolecules. biorxiv.org

The development of hyphenated techniques, which combine the separation power of chromatography with the specificity of spectroscopic detection, offers even greater analytical power. These methods can be used to analyze complex reaction mixtures and identify trace impurities.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 2-Chloro-4,6-diphenyl-5-pyrimidinamine in laboratory settings?

- Methodological Answer : Prioritize reviewing Safety Data Sheets (SDS) for hazard identification, even if GHS classification data are unavailable for this specific compound. Implement standard precautions for chlorinated aromatic compounds, including fume hood use, nitrile gloves, and spill containment kits. Cross-reference safety guidelines from structurally similar pyrimidine derivatives, such as 4,6-diphenylpyrimidin-2-amine, which has documented handling protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm substitution patterns on the pyrimidine ring, FT-IR to identify amine (-NH) and C-Cl stretches, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-validate data with computational predictions (e.g., density functional theory) and reference databases like PubChem or ChemIDplus, which provide spectral libraries for related chloropyrimidines .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Employ HPLC with UV detection (λ = 254–280 nm) to assess purity, complemented by melting point analysis. For trace impurities, use LC-MS to identify byproducts. Compare retention times and spectral data with authentic standards or literature values for analogous compounds .

Advanced Research Questions

Q. What statistical experimental design (DoE) methods optimize the synthetic yield of this compound?

- Methodological Answer : Apply factorial design to evaluate key variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design (three factors at two levels) reduces the number of experiments while identifying interactions between parameters. Use response surface methodology (RSM) for non-linear optimization. Software tools like JMP or Minitab facilitate data analysis and model validation .

Q. How can computational reaction path searches enhance mechanistic understanding of this compound synthesis?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with transition state analysis to map energy profiles for key steps, such as nucleophilic substitution at the C2 position. Combine with experimental kinetics (e.g., in situ IR monitoring) to validate computational predictions. ICReDD’s hybrid approach, using computation-guided experimentation, accelerates reaction discovery .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Conduct a meta-analysis of literature data to identify variables causing discrepancies (e.g., solvent purity, moisture sensitivity). Reproduce experiments under controlled conditions using DoE to isolate critical factors. Validate findings with robustness testing (e.g., Youden’s approach) to confirm reproducibility .

Q. How can machine learning (ML) predict novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer : Train ML models on datasets combining structural descriptors (e.g., ClogP, topological polar surface area) and bioactivity data (e.g., IC values). Use platforms like COMSOL Multiphysics for virtual screening of substituent effects on stability and reactivity. Prioritize candidates for synthesis based on predicted ADMET properties .

Data Management and Analysis

Q. How can chemical software improve reproducibility in studies involving this compound?

- Methodological Answer : Use electronic lab notebooks (ELNs) for real-time data logging and version control. Implement cheminformatics tools (e.g., KNIME, RDKit) to standardize reaction workflows and automate data extraction from spectra or chromatograms .

Tables for Experimental Design

| Factor | Levels | Response Variable |

|---|---|---|

| Temperature (°C) | 80, 100, 120 | Yield (%) |

| Solvent (polarity) | DMF, THF, Toluene | Purity (HPLC area %) |

| Catalyst loading (mol%) | 5, 10, 15 | Reaction time (hours) |

Table 1: Example factorial design parameters for optimizing synthesis conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.